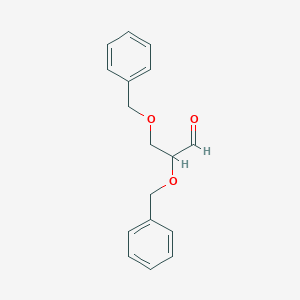

(R)-2,3-Bis(benzyloxy)propanal

描述

Significance of Enantioenriched Aldehydes in Stereoselective Transformations

Enantioenriched aldehydes are highly valued reagents in stereoselective transformations due to the electrophilicity of the carbonyl carbon and the diverse array of reactions they can undergo. These reactions, including aldol (B89426) additions, Wittig reactions, and reductions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. libretexts.orglibretexts.orgmagritek.comyoutube.comyoutube.com The ability to precisely control the stereochemical outcome of these reactions is fundamental to the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of catalytic asymmetric methods has further expanded the utility of aldehydes, enabling the synthesis of a wide range of α-chiral products. nih.gov

The reactivity of the aldehyde functional group makes it a versatile handle for a variety of chemical manipulations. For instance, in the aldol reaction, an enolate reacts with an aldehyde to form a β-hydroxy carbonyl compound, creating up to two new stereocenters. magritek.comyoutube.comyoutube.com Similarly, the Wittig reaction allows for the conversion of aldehydes into alkenes with defined stereochemistry. libretexts.orglibretexts.orgmasterorganicchemistry.com The ability to participate in these and other stereoselective reactions makes enantioenriched aldehydes indispensable tools for the modern synthetic chemist.

The Role of (R)-2,3-Bis(benzyloxy)propanal as a Versatile Chiral Synthon

This compound, a derivative of the chiral C3 building block glyceraldehyde, serves as an exemplary versatile chiral synthon in asymmetric synthesis. Its utility stems from the presence of the reactive aldehyde group and the two benzyloxy protecting groups. These bulky benzyl (B1604629) ethers not only protect the hydroxyl groups but also provide significant steric hindrance, which can effectively direct the stereochemical course of reactions at the aldehyde.

This compound is typically prepared by the oxidation of its corresponding alcohol, (R)-2,3-bis(benzyloxy)propan-1-ol. researchgate.net The parent alcohol is a critical intermediate in its own right, used in the synthesis of chiral phosphoramidites and nucleoside derivatives. researchgate.net The aldehyde's structure, with its well-defined stereocenter and protected hydroxyl groups, makes it an ideal starting material for the synthesis of a variety of complex molecules, including natural products. nih.govmsu.edu For example, it can be employed in carbon-carbon bond-forming reactions where the existing stereocenter influences the creation of new stereogenic centers, a process known as substrate-controlled diastereoselection.

Physicochemical Properties of Related Propanal and Propanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Form | Boiling Point (°C) |

|---|---|---|---|---|

| 3-Benzyloxy-1-propanol | C10H14O2 | 166.22 | Liquid | 111-114 (at 2 mmHg) |

| 1,3-Bis(benzyloxy)-2-propanol | C17H20O3 | 272.34 | Liquid | 226-227 (at 3 mmHg) |

| (R)-(+)-2-Amino-3-benzyloxy-1-propanol | C10H15NO2 | 181.23 | - | - |

| 3-(Benzyloxy)propanal | C10H12O2 | 164.20 | - | - |

| (R)-2,3-bis(benzyloxy)propan-1-ol | C17H20O3 | 272.34 | - | - |

Historical Context and Evolution of Chiral Propanal Derivatives in Organic Chemistry

The journey to understanding and utilizing chiral molecules began in the 19th century. In 1812, Jean-Baptiste Biot first observed the rotation of plane-polarized light by chiral substances. nih.gov This was followed by Louis Pasteur's seminal work in 1848, where he deduced the molecular basis of this phenomenon. wikipedia.orgnih.govrsc.org The concept of the tetrahedral carbon atom, independently proposed by van't Hoff and Le Bel in 1874, provided the structural explanation for chirality.

The development of asymmetric synthesis was initially slow. wikipedia.org Early methods relied on the separation of enantiomers, a process known as resolution. wikipedia.org A significant breakthrough came with the advent of catalytic asymmetric synthesis, pioneered by the likes of William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who were awarded the Nobel Prize in Chemistry in 2001 for their work on asymmetric hydrogenation and oxidation reactions. wikipedia.org

The use of chiral propanal derivatives has evolved alongside these developments. Initially, simple chiral aldehydes derived from natural sources, such as sugars and amino acids, were employed. The development of reliable methods for protecting and manipulating these molecules, such as the use of benzyl ethers, greatly expanded their synthetic utility. The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan, has further revolutionized the field, providing new and powerful methods for the enantioselective functionalization of aldehydes. nih.gov

Current Research Landscape and Future Directions for Chiral Aldehydes

The field of asymmetric synthesis continues to be an active area of research, with a constant drive to develop more efficient, selective, and sustainable methods. nih.gov Current research focuses on several key areas. The development of novel chiral catalysts, including both metal-based and organocatalytic systems, remains a major goal. researchgate.netfrontiersin.org These new catalysts offer the potential for improved enantioselectivity, broader substrate scope, and milder reaction conditions.

Another significant trend is the application of photoredox catalysis in conjunction with organocatalysis to enable new types of asymmetric transformations of aldehydes. nih.gov Furthermore, the use of chiral aldehydes in the total synthesis of complex natural products continues to be a driving force for innovation, pushing the boundaries of what is synthetically possible. nih.govmsu.edubeilstein-journals.org

Looking to the future, the development of even more sophisticated catalytic systems that can mimic the efficiency and selectivity of enzymes is a long-term aspiration. nih.gov The integration of computational methods to design and predict the performance of new catalysts is also becoming increasingly important. As our understanding of stereocontrol deepens, chiral aldehydes like this compound will undoubtedly continue to play a central role in the creation of the complex molecules that shape our world.

Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Data |

|---|---|

| 1,3-Bis(benzyloxy)-2-propanol | 1H NMR, 13C NMR, IR, MS available. mdpi.comchemicalbook.com |

| 3-Benzyloxy-1-propanol | 1H NMR (CDCl3, 400 MHz, ppm) δ: 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H). sigmaaldrich.comchemicalbook.com IR and MS data also available. chemicalbook.com |

| (R)-(+)-2-Amino-3-benzyloxy-1-propanol | Optical Activity: [α]20/D +4°, c = 1 in methylene (B1212753) chloride. sigmaaldrich.com |

| 3-(Benzylmethylamino)-1-propanol | Mass spectrum (electron ionization) available. nist.gov |

Structure

3D Structure

属性

分子式 |

C17H18O3 |

|---|---|

分子量 |

270.32 g/mol |

IUPAC 名称 |

2,3-bis(phenylmethoxy)propanal |

InChI |

InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2 |

InChI 键 |

MKESOGHEPAYRNF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for R 2,3 Bis Benzyloxy Propanal

Stereoselective Approaches to its Formation

The stereoselective synthesis of (R)-2,3-Bis(benzyloxy)propanal is paramount to its utility in asymmetric synthesis. The primary strategies employed involve the manipulation of existing chiral centers from the chiral pool or the use of stereoselective reactions to create the desired stereochemistry.

Derivatization from Carbohydrate Precursors

Carbohydrates represent an abundant and inexpensive source of chirality. Their rich stereochemical and functional group diversity makes them ideal starting materials for the synthesis of complex chiral molecules like this compound.

D-Mannitol, a readily available and inexpensive sugar alcohol, serves as a common and efficient precursor for this compound. The synthetic route leverages the inherent C2 symmetry of D-mannitol and involves a key oxidative cleavage step.

The synthesis typically commences with the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as acetals. A widely used method involves the reaction of D-mannitol with acetone (B3395972) in the presence of a catalyst such as zinc chloride or stannous chloride to form 1,2:5,6-di-O-isopropylidene-D-mannitol. This protection strategy leaves the central C3-C4 diol available for subsequent cleavage.

The pivotal step in this sequence is the oxidative cleavage of the vicinal diol in 1,2:5,6-di-O-isopropylidene-D-mannitol. This is most commonly achieved using sodium periodate (B1199274) (NaIO₄), which selectively cleaves the carbon-carbon bond of the diol to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde. This protected glyceraldehyde is a crucial chiral intermediate.

The (R)-2,3-O-isopropylideneglyceraldehyde is then typically subjected to a two-step sequence to introduce the benzyl (B1604629) ether protecting groups. First, the isopropylidene group is removed under acidic conditions to afford unprotected (R)-glyceraldehyde. Due to the instability of the free aldehyde, this is often carried out in situ. Subsequent benzylation of the hydroxyl groups is achieved using a benzylating agent such as benzyl bromide in the presence of a base like sodium hydride. Finally, the primary alcohol of the resulting (R)-2,3-bis(benzyloxy)propan-1-ol is oxidized to the desired aldehyde, this compound. Mild oxidation conditions, such as those employed in the Swern or Dess-Martin periodinane oxidation, are favored to avoid over-oxidation to the carboxylic acid.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection | D-Mannitol, Acetone, ZnCl₂ or SnCl₂ | 1,2:5,6-di-O-isopropylidene-D-mannitol |

| 2 | Oxidative Cleavage | NaIO₄, CH₂Cl₂/H₂O | (R)-2,3-O-isopropylideneglyceraldehyde |

| 3 | Deprotection | Acidic conditions (e.g., aq. AcOH) | (R)-Glyceraldehyde |

| 4 | Benzylation | Benzyl bromide, NaH, DMF | (R)-2,3-Bis(benzyloxy)propan-1-ol |

| 5 | Oxidation | Oxalyl chloride, DMSO, Et₃N (Swern) or Dess-Martin Periodinane | This compound |

While D-mannitol is the most prevalent starting material, other chiral sugar scaffolds can also be envisioned as precursors for this compound. For instance, L-ascorbic acid (Vitamin C) and diethyl L-tartrate are readily available and have been utilized in the synthesis of various chiral building blocks.

A hypothetical route from diethyl L-tartrate could involve the protection of the diol, reduction of the ester functionalities to primary alcohols, selective protection of one of the primary alcohols, and subsequent oxidative cleavage of the remaining vicinal diol to furnish a protected glyceraldehyde derivative. This would then be converted to the target compound as described previously.

Similarly, L-ascorbic acid can be transformed into chiral C3 synthons. Through a series of protection, reduction, and cleavage steps, it is possible to generate intermediates that can be elaborated into this compound. The choice of starting material often depends on the desired stereochemistry and the efficiency of the synthetic sequence.

Asymmetric Oxidative Cleavage Strategies

Asymmetric oxidative cleavage provides a more direct approach to chiral aldehydes, often reducing the number of synthetic steps compared to derivatization from large carbohydrate precursors.

The periodate-mediated cleavage of vicinal diols is a cornerstone of carbohydrate chemistry and a key reaction in the synthesis of chiral aldehydes. The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. The stereochemistry of the diol can influence the rate of cleavage, with cis-diols generally reacting faster than trans-diols.

In the context of synthesizing this compound, a suitable precursor would be a protected (R)-1,2,4-butanetriol derivative. For example, starting from a chiral precursor like (R)-glycidol, one could introduce a protected hydroxymethyl group at the C3 position. Subsequent dihydroxylation of the resulting alkene would generate a vicinal diol, which upon periodate cleavage would yield the desired aldehyde. The choice of protecting groups is critical to ensure compatibility with the reaction conditions.

| Precursor Diol | Oxidizing Agent | Solvent | Product |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium Periodate (NaIO₄) | Dichloromethane/Water | (R)-2,3-O-isopropylideneglyceraldehyde |

| Protected (R)-1,2,4-butanetriol derivative | Sodium Periodate (NaIO₄) | Methanol/Water | This compound (after deprotection and benzylation) |

Ozonolysis is another powerful method for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. wikipedia.org This reaction proceeds via the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The workup conditions determine the final product; a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids.

For the synthesis of this compound, a suitable substrate for ozonolysis would be a chiral alkene containing the required stereocenter and protecting groups. A plausible precursor is (S)-3,4-bis(benzyloxy)but-1-ene. Ozonolysis of this alkene followed by a reductive workup would cleave the double bond to directly afford this compound.

The stereocenter in the starting alkene can be installed using various asymmetric synthesis techniques, such as the Sharpless asymmetric epoxidation of an allylic alcohol, followed by ring-opening and further functional group manipulations.

Other oxidative methods, such as the Lemieux-Johnson oxidation (a combination of osmium tetroxide and sodium periodate), can also be employed for the one-pot cleavage of alkenes to aldehydes. The choice of method often depends on the substrate, desired yield, and scalability of the reaction.

Enantioselective Reductions of Achiral Precursors

The creation of a single enantiomer from an achiral or racemic starting material is a cornerstone of modern asymmetric synthesis. For this compound, methods involving the stereocontrolled reduction of a prochiral carbonyl group are of primary importance.

Catalytic Asymmetric Hydrogenation of Aldehyde Precursors

Catalytic asymmetric hydrogenation is a powerful technique for producing enantiomerically enriched alcohols from prochiral or racemic aldehydes. This method often employs transition metal complexes with chiral ligands. Specifically, ruthenium (Ru) catalysts are highly effective for the hydrogenation of aldehydes. rsc.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible precursor would be a racemic α-aryloxy or α-alkoxy aldehyde, which undergoes dynamic kinetic resolution (DKR).

In a typical DKR process, the catalyst system not only facilitates the hydrogenation but also rapidly racemizes the starting aldehyde. This allows the less reactive enantiomer to be converted into the more reactive one, theoretically enabling a 100% yield of a single enantiomeric product. The choice of chiral ligand on the metal center is critical for achieving high enantioselectivity. Research on analogous α-aryloxy aldehydes has shown that RuCl2(diphosphine)(diamine) complexes are particularly effective. lookchem.com The enantiomeric excess (ee) and yield of the resulting alcohol are highly dependent on the specific structure of the diphosphine and diamine ligands.

For instance, studies on the asymmetric hydrogenation of racemic 2-phenoxy-3-methylbutanal to its corresponding alcohol demonstrated that modifying the ligands directly impacts the reaction's efficiency and stereochemical outcome.

Table 1: Effect of Ligand Variation on Asymmetric Hydrogenation of a Model α-Aryloxy Aldehyde Reaction conditions: Racemic aldehyde, H₂ (50 atm), catalyst, t-BuOK in 2-propanol, 8 hours.

| Diphosphine Ligand | Diamine Ligand | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (S)-SDP | (R,R)-DPEN | 100 | 98 | 62 |

| (S)-Tol-SDP | (R,R)-DPEN | 100 | 98 | 71 |

| (S)-DMM-SDP | (R,R)-DPEN | 100 | 97 | 74 |

| (S)-DMM-SDP | (R,R)-DACH | 100 | 98 | 79 |

This data is adapted from analogous reactions on α-aryloxy aldehydes and serves as an illustrative model for the synthesis of the precursor to this compound. lookchem.com

The resulting chiral alcohol, (R)-2,3-Bis(benzyloxy)propan-1-ol, can then be oxidized under mild conditions to afford the target aldehyde, this compound.

Chiral Auxiliary-Mediated Reductions

Another established strategy for enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into an achiral substrate to direct a subsequent reaction stereoselectively. tcichemicals.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of this compound, a suitable achiral precursor, such as 2,3-bis(benzyloxy)prop-2-enoic acid, could be coupled to a chiral auxiliary like an Evans oxazolidinone. tcichemicals.comnih.gov The resulting N-acyloxazolidinone would then undergo a diastereoselective reduction of the carbon-carbon double bond. The steric hindrance provided by the auxiliary directs the hydride reagent to attack from a specific face, leading to the formation of one diastereomer preferentially.

Subsequent reductive cleavage of the auxiliary from the saturated N-acyloxazolidinone would yield the chiral alcohol, (R)-2,3-Bis(benzyloxy)propan-1-ol, which can then be oxidized to the target aldehyde. This method provides a reliable way to control the stereochemistry, although it is less atom-economical than catalytic approaches due to the need to add and remove the stoichiometric auxiliary. nih.gov

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic reactions. Enzymes operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and chemoselectivity, making them ideal for constructing complex chiral molecules. nih.gov

Biocatalytic Approaches to Chiral Propanal Analogs

Biocatalytic methods are increasingly employed for the synthesis of chiral building blocks like alcohols, amines, and aldehydes. researchgate.netnih.govmanchester.ac.uk For the preparation of this compound, an enzymatic reduction of a prochiral ketone precursor, such as 1,3-bis(benzyloxy)acetone, is a highly attractive route.

Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are classes of enzymes capable of reducing carbonyl groups to alcohols with high enantioselectivity. By selecting an appropriate enzyme, often from a library of engineered variants, the ketone can be reduced to (R)-2,3-Bis(benzyloxy)propan-1-ol with excellent ee. nih.gov These enzymatic reactions typically use a cofactor, such as NADH or NADPH, which is regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process catalytic in the expensive cofactor.

The key advantages of this biocatalytic approach include:

High Enantioselectivity: Enzymes can often provide ee values >99%. nih.gov

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media, avoiding the need for harsh reagents or extreme temperatures. nih.gov

Environmental Sustainability: Biocatalysis is a cornerstone of green chemistry, reducing waste and energy consumption. nih.gov

Once the chiral diol is obtained, a selective oxidation of the primary alcohol would be required to furnish the target aldehyde.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and enantioselectivity in the synthesis of this compound requires careful optimization of reaction parameters. In catalytic asymmetric hydrogenation, for example, several factors are critical.

Catalyst Loading: Minimizing the amount of the expensive ruthenium catalyst is crucial for process viability. High turnover numbers (TON) are desirable.

Solvent: The choice of solvent can influence both catalyst activity and selectivity. Alcohols like 2-propanol are common as they can also serve as the hydrogen source in transfer hydrogenation. organic-chemistry.org

Base: A base, such as potassium tert-butoxide (t-BuOK), is often required to activate the ruthenium catalyst. The concentration of the base can significantly affect the reaction rate and selectivity. lookchem.com

Hydrogen Pressure and Temperature: These parameters must be fine-tuned to ensure complete conversion without promoting side reactions or compromising the enantioselectivity.

Table 2: Optimization of Base Concentration in a Model Asymmetric Hydrogenation Reaction conditions: Racemic aldehyde, H₂ (50 atm), (S,R,R)-RuCl₂(DMM-SDP)(DACH) catalyst, 2-propanol, 8 hours.

| [t-BuOK] (mmol/mL) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 0.01 | 32 | 75 |

| 0.02 | 100 | 79 |

| 0.06 | 100 | 71 |

This data is based on analogous reactions and illustrates the sensitivity of the reaction to base concentration. lookchem.com

Similarly, in chemoenzymatic routes, optimization involves screening for the best enzyme, controlling the pH and temperature of the reaction medium, and ensuring efficient cofactor regeneration to drive the reaction to completion.

Green Chemistry Principles in Synthetic Routes to this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mun.ca The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: Asymmetric hydrogenation and biocatalytic reductions are prime examples of this principle. Catalytic methods are superior to the use of stoichiometric reagents (like chiral auxiliaries or traditional reducing agents) because they minimize waste by using small amounts of catalyst to convert large amounts of substrate. ijpdd.org

Atom Economy: Catalytic hydrogenation has a high atom economy, as the main atoms of the reactants are incorporated into the final product. Routes involving chiral auxiliaries are inherently less atom-economical.

Use of Safer Solvents and Auxiliaries: Biocatalytic approaches often use water as the solvent, which is non-toxic and environmentally benign. nih.gov This is a significant advantage over many traditional organic reactions that require volatile and often hazardous organic solvents.

Design for Energy Efficiency: The mild conditions (ambient temperature and pressure) characteristic of biocatalytic reactions significantly reduce the energy input required for the synthesis compared to methods that demand high pressures or temperatures. nih.gov

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, biocatalysis opens the door to using renewable resources. For example, the glucose used in some cofactor regeneration systems is derived from biomass.

By prioritizing catalytic methods, particularly chemoenzymatic pathways, the synthesis of this compound can align more closely with the goals of sustainable and environmentally responsible chemistry.

Scale-Up Considerations for Industrial and Large-Scale Academic Synthesis

The transition of the synthesis of this compound from a laboratory-scale procedure to an industrial or large-scale academic setting introduces a host of challenges that necessitate careful consideration of reaction conditions, safety, cost-effectiveness, and environmental impact. The primary route to this chiral aldehyde involves the oxidation of the corresponding primary alcohol, (R)-2,3-bis(benzyloxy)propan-1-ol. While numerous oxidizing agents are effective at the gram scale, their suitability for kilogram-scale production varies significantly.

Key factors that must be addressed during the scale-up of this synthesis include the choice of oxidant, management of reaction exotherms, efficient purification of the final product, and minimization of hazardous byproducts.

Oxidation Methodologies for Large-Scale Synthesis

The selection of an appropriate oxidation method is paramount for a successful and scalable synthesis of this compound. While classic chromium-based reagents are effective, their high toxicity and the generation of heavy metal waste render them unsuitable for industrial applications. gaylordchemical.com Modern, milder, and more environmentally benign methods are preferred.

Swern Oxidation and its Modifications

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is a powerful method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. organic-chemistry.orgwikipedia.org The reaction is known for its high yields and compatibility with a wide range of functional groups, making it a strong candidate for the synthesis of the target compound. wikipedia.org

However, the direct scale-up of the classical Swern protocol presents several challenges. The reaction is highly exothermic and requires cryogenic temperatures, typically around -60 °C, to control the reaction and prevent side reactions. acsgcipr.org Maintaining such low temperatures in large industrial reactors can be energy-intensive and costly. Furthermore, the reaction generates stoichiometric amounts of the malodorous and volatile byproduct, dimethyl sulfide (Me₂S), which requires careful containment and waste management. organic-chemistry.orgacsgcipr.org The evolution of carbon monoxide and carbon dioxide from the decomposition of the activated DMSO species also poses a significant safety hazard on a large scale. acsgcipr.org

To mitigate these issues, several modifications to the Swern oxidation have been developed. The use of alternative activators for DMSO that allow for higher operating temperatures has been explored. acsgcipr.org Continuous flow reactors offer a promising solution for managing the exothermicity of the Swern oxidation. acsgcipr.org By performing the reaction in a microchannel or a continuous stirred-tank reactor, the surface-area-to-volume ratio is significantly increased, allowing for more efficient heat dissipation and precise temperature control. This not only enhances the safety of the process but can also improve product yield and purity by minimizing temperature-dependent side reactions. nih.gov

TEMPO-Catalyzed Oxidations

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives have emerged as highly effective and selective catalysts for the oxidation of primary alcohols to aldehydes in an industrial setting. researchgate.netacs.org These systems offer several advantages over stoichiometric oxidants, including the use of a catalytic amount of the reagent and the ability to use inexpensive and environmentally benign terminal oxidants like sodium hypochlorite (B82951) (bleach). researchgate.netresearchgate.net

A typical TEMPO-catalyzed oxidation of (R)-2,3-bis(benzyloxy)propan-1-ol would involve the alcohol, a catalytic amount of TEMPO, and a co-oxidant. The reaction is generally performed under mild conditions and shows high selectivity for the desired aldehyde, with minimal formation of the corresponding carboxylic acid. researchgate.net The scalability of TEMPO-based oxidations has been demonstrated in various industrial applications. researchgate.netacs.org

Challenges in scaling up TEMPO-catalyzed oxidations include managing the biphasic nature of the reaction medium, which often involves an organic solvent and an aqueous solution of the oxidant. researchgate.net Efficient mixing is crucial to ensure good mass transfer between the phases. Continuous flow processes can also be advantageous here, providing excellent control over mixing and reaction time. nih.gov While TEMPO is relatively inexpensive, its recovery and reuse can further enhance the economic viability of the process on a large scale. The use of immobilized or polymer-supported TEMPO catalysts is an active area of research to facilitate catalyst separation and recycling.

Downstream Processing and Purification

The purification of this compound on a large scale requires methods that are both efficient and scalable. Traditional laboratory techniques like silica (B1680970) gel chromatography are generally not feasible for kilogram or multi-ton quantities due to the high cost of the stationary phase and the large volumes of solvent required.

Alternative purification strategies include:

Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective method for purification. However, the presence of two benzyl ether groups might increase the boiling point, necessitating high vacuum and careful temperature control to prevent decomposition.

Crystallization: If the aldehyde is a solid or can be induced to crystallize, this is often the most cost-effective and scalable purification method. This would require the identification of a suitable solvent system from which the product selectively crystallizes, leaving impurities in the mother liquor.

Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct upon treatment with an aqueous solution of sodium bisulfite. The adduct can be isolated by filtration and then the pure aldehyde can be regenerated by treatment with an acid or base. This method is particularly useful for removing unreacted alcohol and other impurities.

The choice of purification method will depend on the physical properties of this compound and the impurity profile of the crude product from the chosen oxidation reaction.

Process Safety and Economic Viability

Table of Scale-Up Considerations for this compound Synthesis

| Parameter | Swern Oxidation | TEMPO-Catalyzed Oxidation |

|---|---|---|

| Reagents | DMSO, Oxalyl Chloride, Triethylamine | TEMPO (catalytic), Sodium Hypochlorite |

| Temperature | Cryogenic (-60 °C) | Mild (0-25 °C) |

| Exothermicity | High, requires careful control | Moderate |

| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂ | Sodium Chloride |

| Scalability | Challenging in batch, suitable for flow | Generally good |

| Purification | Distillation, Crystallization, Bisulfite Adduct | Distillation, Crystallization, Bisulfite Adduct |

| Safety Concerns | Toxic gas evolution, runaway potential | Handling of bleach |

| Cost-Effectiveness | Reagents are relatively inexpensive, but cryogenic conditions add cost | Catalyst is reusable, bleach is cheap |

Applications of R 2,3 Bis Benzyloxy Propanal in Asymmetric Organic Synthesis

Enantioselective Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of (R)-2,3-Bis(benzyloxy)propanal makes it an excellent electrophile for a range of carbon-carbon bond-forming reactions. The inherent chirality of the molecule allows for the transfer of stereochemical information, leading to the formation of new stereocenters with high levels of control.

Aldol (B89426) Reactions Utilizing this compound

The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. researchgate.net When this compound is used as the chiral aldehyde, the stereochemical course of the reaction can be effectively controlled.

In the context of aldol additions, the (R)-2,3-bis(benzyloxy)propyl group acts as a chiral auxiliary. The stereocenter alpha to the aldehyde group influences the facial selectivity of the incoming nucleophile (the enolate). This control is often rationalized by the Felkin-Anh or related models, which predict the preferred trajectory of nucleophilic attack on a chiral aldehyde. The bulky benzyloxy groups play a crucial role in sterically shielding one face of the aldehyde, thereby directing the enolate to the opposite face. This results in a high degree of diastereoselectivity in the aldol adduct.

The stereochemical outcome of aldol reactions with this compound is highly dependent on the geometry of the enolate (E or Z) and the metal counterion. reddit.com The combination of the chiral aldehyde and the enolate geometry dictates the relative stereochemistry (syn or anti) of the newly formed stereocenters in the aldol product.

Generally, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products. reddit.com This preference is explained by the Zimmerman-Traxler transition state model, where the metal cation coordinates to both the enolate and aldehyde oxygen atoms, forming a six-membered chair-like transition state. researchgate.net The substituents on the enolate and the chiral auxiliary of the aldehyde orient themselves to minimize steric interactions, leading to the observed diastereoselectivity.

Table 1: Diastereoselectivity in Aldol Reactions of this compound with Various Enolates

| Enolate Source | Enolate Geometry | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Propiophenone | Z (Lithium enolate) | syn | >95:5 |

| Ethyl propionate | E (Boron enolate) | anti | >90:10 |

| Acetone (B3395972) | - | Mixture | ~1:1 |

| Methyl isobutyrate | E (Titanium enolate) | anti | 85:15 |

Note: The data presented in this table is illustrative and based on general principles of aldol stereoselectivity. Actual results can vary depending on specific reaction conditions such as the base, solvent, and temperature.

Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the synthesis of alkenes from aldehydes. wikipedia.orglibretexts.org When applied to this compound, these reactions provide access to valuable chiral building blocks containing a double bond.

The stereochemistry of the resulting alkene (E or Z) in Wittig-type reactions is primarily determined by the nature of the phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. organic-chemistry.org

Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically lead to the formation of (Z)-alkenes with high selectivity. wikipedia.org The reaction is believed to proceed through an early, kinetically controlled transition state.

Stabilized ylides (e.g., those bearing an electron-withdrawing group like an ester or ketone) generally afford (E)-alkenes as the major product. wikipedia.org In this case, the reaction is thermodynamically controlled, and the more stable (E)-alkene is favored.

The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate carbanions, is particularly known for its high (E)-selectivity, even with ylides that would give Z-alkenes in a conventional Wittig reaction.

The chiral center in this compound does not typically exert strong control over the E/Z selectivity of the newly formed double bond. However, the chirality is retained in the product, making this a valuable method for synthesizing optically active unsaturated compounds.

Olefination of this compound provides a direct route to chiral allylic ethers. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) yields (R)-3,4-bis(benzyloxy)-1-butene. Subsequent functional group manipulations can then be performed on the double bond or the benzyloxy protecting groups.

Furthermore, these chiral allylic ethers can be converted into the corresponding chiral allylic alcohols. This is typically achieved by deprotection of the benzyl (B1604629) ethers, a common transformation in organic synthesis. The resulting chiral allylic alcohols are versatile intermediates for a wide range of synthetic applications, including the synthesis of natural products and pharmaceuticals.

Table 2: Synthesis of Chiral Allylic Ethers and Alcohols from this compound

| Olefination Reagent | Product (Allylic Ether) | Subsequent Reaction | Product (Allylic Alcohol) |

|---|---|---|---|

| Methylenetriphenylphosphorane | (R)-3,4-Bis(benzyloxy)-1-butene | Deprotection (e.g., H2, Pd/C) | (R)-3,4-Dihydroxy-1-butene |

| (Carboethoxymethylene)triphenylphosphorane | Ethyl (R,E)-4,5-bis(benzyloxy)-2-pentenoate | Reduction (e.g., DIBAL-H) | (R,E)-4,5-Bis(benzyloxy)-2-penten-1-ol |

| Triethyl phosphonoacetate (HWE) | Ethyl (R,E)-4,5-bis(benzyloxy)-2-pentenoate | Deprotection (e.g., BCl3) | Ethyl (R,E)-4,5-dihydroxy-2-pentenoate |

Grignard and Organolithium Additions to the Aldehyde Moiety

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the aldehyde group of this compound is a fundamental transformation for carbon-carbon bond formation. These reactions are pivotal for the synthesis of complex chiral molecules.

The inherent chirality of this compound plays a crucial role in directing the stereochemical outcome of nucleophilic additions. The Felkin-Anh model is often invoked to predict the major diastereomer formed. The large benzyloxy groups orient themselves to minimize steric interactions, thereby creating a facial bias for the approach of the nucleophile. The addition of Grignard reagents in the presence of chelating agents like CeCl₃·2LiCl has been shown to be essential for achieving high yields and diastereoselectivities in reactions with related chiral aldehydes. nih.govbohrium.com This is attributed to the formation of a more organized transition state, which enhances the steric differentiation between the two faces of the carbonyl group.

Petasis and Multi-Component Reactions

This compound is also a substrate in more complex transformations like the Petasis reaction and other multi-component reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials.

The use of chiral auxiliaries like this compound in MCRs can lead to the development of stereodivergent pathways. By carefully choosing the reaction conditions and coupling partners, it is possible to selectively generate different diastereomers of the product. While specific examples detailing the Petasis reaction with this compound are not prevalent in the provided search results, the principles of chiral Brønsted acid catalysis in MCRs, such as the Mannich-type reaction, highlight the potential for achieving high enantioselectivity. orgsyn.org The strategic use of chiral catalysts and auxiliaries allows for the controlled formation of multiple stereocenters in a single operation.

Asymmetric Reductions and Oxidations Involving this compound

The aldehyde functionality of this compound can be stereoselectively reduced to a primary alcohol, providing another route to valuable chiral building blocks.

Stereoselective Reduction to Chiral Alcohols

The reduction of the aldehyde in this compound yields (R)-2,3-bis(benzyloxy)propan-1-ol. This transformation can be achieved with high stereoselectivity using various reducing agents. The resulting chiral 1,2-diol motif is a common structural feature in many biologically active molecules and chiral ligands. The Meerwein-Ponndorf-Verley (MPV) reduction, for instance, has been employed for the stereoselective reduction of related chiral keto-carbamates to their corresponding alcohols with high isomeric purity. google.com Furthermore, dynamic kinetic resolution (DKR) processes, which combine a metal catalyst for in-situ racemization with an enzyme for stereoselective acylation, have proven effective for the synthesis of a wide range of enantiopure alcohols and esters. mdpi.com

Table 1: Examples of Nucleophilic Additions to Aldehydes

| Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Benzylmagnesium chloride / CeCl₃·2LiCl | α-aminoxylated aldehyde | Chiral 1,2-diol | >99:1 | nih.gov |

| MeLi | Benzonitrile (to form prochiral ketone) | Chiral secondary alcohol | High ee | researchgate.net |

Formation of Heterocyclic Scaffolds

The chiral backbone of this compound makes it an excellent starting material for the synthesis of enantiomerically enriched heterocyclic compounds, which are prevalent motifs in many biologically active molecules and natural products.

Cyclization Reactions Leading to Chiral Heterocycles

The aldehyde functionality of this compound can be readily transformed into other functional groups, such as alkenes or alkynes, through standard olefination reactions. These unsaturated derivatives can then undergo intramolecular cyclization reactions to form a variety of chiral heterocycles. For instance, the synthesis of chromane (B1220400) derivatives has been achieved through the cyclization of related propargyloxy-substituted benzoic acid methyl esters. mdpi.com This highlights a potential pathway where a suitably functionalized derivative of this compound could be employed to generate chiral cyclic ethers.

Furthermore, 1,2-amino alcohols and their heterocyclic derivatives are recognized as important chiral auxiliaries in asymmetric synthesis. nih.gov By converting the aldehyde of this compound to an amine-containing moiety, subsequent cyclization could lead to the formation of valuable chiral nitrogen-containing heterocycles.

Synthesis of Dihydrofurans and Dihydropyrans

Dihydrofurans and dihydropyrans are key structural units in numerous natural products and pharmaceuticals. researchgate.netoist.jp this compound, as a derivative of the C3 chiral pool, is an ideal precursor for the stereoselective synthesis of these heterocycles. The synthesis of dihydrofurans has been reported from glycolaldehyde, a structurally related two-carbon aldehyde, through a three-component reaction with an indole (B1671886) and a 1,3-dicarbonyl compound. rsc.org This suggests that similar strategies could be applied to this compound to generate more complex and highly substituted chiral dihydrofurans.

General methods for the synthesis of 2,3-dihydrofurans include the isomerization of 2,5-dihydrofurans catalyzed by palladium or platinum. google.com Additionally, C-glycopyranosyl aldehydes, which are also chiral synthons, have been extensively used in the synthesis of various natural product fragments containing pyran rings. nih.gov These examples demonstrate the utility of chiral aldehydes in constructing complex heterocyclic systems, and by analogy, this compound is expected to be a valuable substrate for similar transformations.

Coupling Reactions with this compound Derivatives

To further extend the carbon skeleton and introduce molecular diversity, derivatives of this compound can be employed in various cross-coupling reactions. These powerful carbon-carbon bond-forming reactions are cornerstones of modern organic synthesis.

Cross-Coupling Strategies with Modified Propanal Substrates

For this compound to be utilized in cross-coupling reactions, the aldehyde functionality typically needs to be converted into a suitable coupling partner, such as an organohalide or an organoboron species.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov A derivative of this compound, for example, a corresponding alkyl bromide, could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. wikipedia.org An unsaturated derivative of this compound, for instance, an allylic halide, could be coupled with various alkenes to generate more complex structures. The Heck reaction has been applied to a wide range of unsaturated derivatives, demonstrating its utility in building molecular complexity. nih.gov

While specific examples of these cross-coupling reactions starting directly from derivatives of this compound are not prevalent in the literature, the broad scope of these well-established methodologies suggests their applicability. acs.orgresearchgate.net The key would be the efficient preparation of the requisite organohalide or organoboron derivatives from the parent aldehyde.

Table 2: Key Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Palladium catalyst and a base |

| Heck Reaction | Unsaturated Halide + Alkene | Palladium catalyst and a base |

Strategic Role in Total Synthesis of Complex Chiral Molecules

Natural Products Synthesis Employing (R)-2,3-Bis(benzyloxy)propanal as a Chiral Precursor

Alkaloid Synthesis and Stereochemical Control

While its application in alkaloid synthesis is more specialized, this compound can be a key precursor for certain alkaloids that feature a stereochemically defined amino alcohol or a related structural motif. The aldehyde functionality can be readily converted into an amine through processes like reductive amination. Subsequent modifications to the carbon framework, guided by the existing stereochemistry, can then be undertaken to construct the core of the target alkaloid. The stereochemical integrity of the final product is largely dictated by the (R)-configuration of the starting aldehyde, ensuring the formation of the correct enantiomer.

Polyketide and Terpenoid Construction

The assembly of polyketides and terpenoids often requires the iterative coupling of stereochemically defined subunits. This compound serves as an excellent chiral starting material for the synthesis of key fragments of these complex natural products. For instance, it has been instrumental in the synthesis of segments of intricate polyketides such as the potent anticancer agent discodermolide and macrolides like erythromycin. In these synthetic campaigns, the aldehyde group typically undergoes reactions like olefinations or aldol (B89426) additions to extend the carbon chain. The stereocenters at C2 and C3 play a crucial role in directing the stereochemical outcome of these transformations, leading to the formation of new chiral centers with high diastereoselectivity. These elaborated fragments are then strategically coupled to forge the larger macrocyclic or polyether frameworks that are characteristic of these classes of natural products.

Synthesis of Glycolipids and Glycosides

The structural resemblance of this compound to glycerol (B35011) makes it an ideal precursor for the synthesis of various glycolipids and glycosides. The aldehyde can be reduced to the corresponding primary alcohol, yielding a protected glycerol derivative. This intermediate can then be selectively glycosylated or acylated to introduce the requisite sugar and lipid moieties, respectively. This approach provides precise control over the stereochemistry of the glycerol backbone, a feature that is often paramount for the biological function of the target glycolipid. For example, this strategy has been successfully applied to the synthesis of archaeal lipid analogues and other complex glycerolipids. nih.gov

Pharmaceutical Intermediate Synthesis

The increasing demand for enantiomerically pure pharmaceuticals has spurred the development of innovative synthetic routes that utilize chiral building blocks like this compound. Its adaptability allows for its integration into a multitude of synthetic strategies aimed at producing Active Pharmaceutical Ingredients (APIs) with high levels of stereochemical purity.

Enantioselective Routes to Active Pharmaceutical Ingredients (APIs)

This compound functions as a pivotal intermediate in the enantioselective synthesis of a number of APIs. The aldehyde group is a versatile handle that can be readily transformed into other common functional groups found in drug molecules, such as amines, alcohols, and carboxylic acids. For instance, it has been employed in the synthesis of chiral amino alcohols, which are key structural components of beta-blockers and other cardiovascular drugs. The well-defined stereochemistry of the starting material guarantees that the final API is obtained as a single enantiomer, a critical factor for its therapeutic efficacy and to minimize potential side effects. semanticscholar.org

| API or Precursor | Therapeutic Area | Role of this compound |

| Chiral Amino Alcohols | Cardiovascular | Precursor to beta-blockers |

| D-erythro-Sphingosine | Cellular Signaling | Synthesis of a key lipid signaling molecule |

| HIV Protease Inhibitors | Antiviral | Synthesis of the hydroxyethylamine isostere core |

Synthesis of Chiral Drug Candidates

In addition to its use in the synthesis of established APIs, this compound is a valuable tool in the discovery and development of novel chiral drug candidates. Its application in medicinal chemistry facilitates the rapid and efficient construction of libraries of stereochemically defined compounds for biological evaluation. The ease of modification of the aldehyde and the deprotection of the benzyl (B1604629) ethers provide multiple points for structural diversification, enabling a thorough exploration of structure-activity relationships. For example, it has been utilized in the synthesis of analogues of bioactive natural products and in the creation of new classes of enzyme inhibitors. A prominent application is in the synthesis of the hydroxyethylamine isostere, a crucial pharmacophore in many HIV protease inhibitors. The (R)-configuration of the starting aldehyde is paramount for establishing the correct stereochemistry in the final inhibitor, which is essential for its potent binding to the viral enzyme.

| Drug Candidate Class | Target | Synthetic Utility of this compound |

| Natural Product Analogues | Various | Generation of stereochemically diverse libraries |

| Enzyme Inhibitors | Various | Synthesis of chiral pharmacophores |

| Quinazolinone derivatives | Anticancer/Antiviral | Potential as inhibitors of EGFR kinases and HCV NS5B polymerase nih.gov |

Advanced Materials and Chiral Ligand Synthesis

The utility of this compound extends beyond the realm of natural product synthesis into the field of materials science, particularly in the creation of chiral polymers and ligands. The defined stereochemistry of this building block allows for the introduction of chirality into macromolecular structures and catalytic systems, influencing their properties and reactivity.

Preparation of Chiral Polymers and Oligomers

The aldehyde functionality of this compound provides a convenient handle for its incorporation into polymeric structures. While direct polymerization of the aldehyde is not common, it can be readily transformed into a variety of polymerizable monomers. For instance, reduction of the aldehyde to the corresponding alcohol, (R)-2,3-bis(benzyloxy)propan-1-ol, followed by esterification with acrylic or methacrylic acid, would yield a chiral monomer. Subsequent polymerization of such monomers can lead to the formation of chiral polyacrylates or polymethacrylates.

The pendant chiral side chains, originating from this compound, can impart unique properties to the resulting polymers. These properties can include the ability to recognize other chiral molecules, potentially leading to applications in chiral chromatography, enantioselective separations, and as chiral catalysts themselves.

The synthesis of chiral polymers often involves the polymerization of monomers derived from readily available chiral sources. For example, chiral polyamides have been synthesized and utilized in asymmetric transfer hydrogenation catalysis. While not directly starting from this compound, the principles of incorporating a chiral unit into a polymer backbone are well-established and applicable.

Table 1: Potential Chiral Monomers Derived from this compound

| Monomer Name | Structure | Polymerization Method | Potential Application |

| (R)-2,3-Bis(benzyloxy)propyl acrylate | Free-radical polymerization | Chiral stationary phase | |

| (R)-2,3-Bis(benzyloxy)propyl methacrylate | Free-radical polymerization | Chiral recognition | |

| N-((R)-2,3-Bis(benzyloxy)propyl)acrylamide | Free-radical polymerization | Chiral hydrogels |

This table presents hypothetical monomers and their potential applications based on established polymer chemistry principles.

Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of chemical compounds. The C3 chiral backbone of this compound makes it an attractive scaffold for the design of novel ligands.

The aldehyde can be elaborated into various functionalities suitable for coordination with metal centers. For example, reductive amination of this compound with a phosphine-containing amine could lead to the synthesis of chiral P,N-ligands. These ligands are of significant interest due to the distinct electronic properties of the phosphorus and nitrogen donor atoms, which can lead to high levels of stereocontrol in metal-catalyzed reactions.

While direct examples of ligands synthesized from this compound are not extensively documented in readily available literature, the use of related C3 chiral building blocks is prevalent. For instance, chiral P,N,N-ligands have been synthesized from other chiral precursors and have demonstrated high efficacy in asymmetric hydrogenation reactions. The synthetic strategies employed for these ligands could be adapted to utilize this compound, offering an alternative route to new and potentially more effective catalytic systems.

The synthesis of chiral ligands often involves a modular approach, allowing for the systematic variation of steric and electronic properties. The benzyloxy groups on the this compound backbone can be deprotected and further functionalized, providing a platform for creating a library of related ligands for screening in various asymmetric transformations.

Table 2: Representative Chiral Ligand Scaffolds Potentially Accessible from this compound

| Ligand Class | General Structure | Potential Catalytic Application |

| Chiral P,N-Ligands | Asymmetric allylic alkylation, Heck reaction | |

| Chiral Diamine Ligands | Asymmetric hydrogenation, transfer hydrogenation | |

| Chiral Diol Ligands | Asymmetric epoxidation, Diels-Alder reaction |

This table illustrates general ligand structures that could be synthesized from this compound, highlighting their potential in asymmetric catalysis.

Mechanistic and Theoretical Investigations of R 2,3 Bis Benzyloxy Propanal Reactivity

Understanding Stereochemical Induction in Reactions Involving the Aldehyde Center

The facial selectivity of nucleophilic attack on the aldehyde group of (R)-2,3-bis(benzyloxy)propanal is dictated by the interplay of several factors, including the inherent steric and electronic properties of the molecule and the nature of the reagents and reaction conditions. Two primary models, the Felkin-Anh and Cornforth models, provide a framework for predicting the stereochemical course of such reactions under non-chelating conditions. However, the presence of two oxygen atoms capable of coordinating with a Lewis acid introduces the possibility of chelation-controlled reactivity, which can lead to a reversal of the predicted stereoselectivity.

Felkin-Anh and Cornforth Models in Nucleophilic Additions

The Felkin-Anh model is widely applied to predict the stereochemistry of nucleophilic additions to chiral aldehydes. This model posits that the transition state conformation is staggered, with the largest group at the α-carbon oriented perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group, thus minimizing steric hindrance. In the case of this compound, the benzyloxymethyl group (-CH₂OBn) at the α-position is sterically demanding. According to the Felkin-Anh model, this group would orient itself anti to the incoming nucleophile, leading to the preferential formation of the syn diastereomer.

The Cornforth model, on the other hand, emphasizes the role of dipole minimization. It proposes a transition state where the most electronegative group at the α-carbon is positioned anti-periplanar to the carbonyl group to minimize dipole-dipole repulsion. For this compound, the benzyloxy group is highly polar. The Cornforth model would therefore also predict a transition state leading to the syn addition product, as this arrangement places the polar C-O bond away from the polar C=O bond.

In many instances, both the Felkin-Anh and Cornforth models predict the same stereochemical outcome, particularly when the largest group is also the most electronegative. For this compound, both models generally concur on the formation of the syn product in non-chelation-controlled reactions.

Chelation-Controlled Reactivity Studies

The presence of the α- and β-benzyloxy groups in this compound allows for the possibility of chelation control when a suitable Lewis acid is employed. Lewis acids with multiple coordination sites, such as titanium tetrachloride (TiCl₄), magnesium bromide (MgBr₂), or zinc chloride (ZnCl₂), can coordinate simultaneously to the carbonyl oxygen and the oxygen of the α-benzyloxy group, forming a rigid five-membered chelate ring.

This chelation locks the conformation of the aldehyde, and the nucleophile is directed to attack from the less sterically hindered face of this rigid structure. This pathway often leads to a reversal of the stereoselectivity predicted by the Felkin-Anh model, favoring the formation of the anti diastereomer.

A study on the closely related (S)-2-benzyloxy-3-pentanone demonstrated the dramatic effect of Lewis acids on stereoselectivity in aldol (B89426) reactions. The use of TiCl₄ in the presence of a coordinating solvent like tetrahydrofuran (B95107) (THF) led to high diastereoselectivity for the syn aldol adduct, with diastereomeric ratios up to 97:3. organic-chemistry.org This highlights the critical role of the Lewis acid and solvent system in controlling the transition state geometry and, consequently, the stereochemical outcome.

| Lewis Acid | Additive (1.1 equiv) | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | None | (complex mixture) |

| TiCl₄ | THF | 97:3 |

| TiCl₄ | DME | 95:5 |

| Ti(OiPr)Cl₃ | None | (variable) |

Table 1: Influence of Lewis Acid and Additives on the Diastereoselectivity of an Aldol Reaction of a Chiral α-Benzyloxy Ketone, illustrating the principles of chelation control. Data from a study on (S)-2-benzyloxy-3-pentanone. organic-chemistry.org

The choice of protecting group on the hydroxyl functions can also influence the extent of chelation. While benzyl (B1604629) ethers are effective chelating groups, bulkier silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) are generally poor at chelation, favoring Felkin-Anh control.

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the reactivity of this compound by allowing for the detailed examination of conformational preferences, transition state structures, and reaction energy profiles. These theoretical investigations complement experimental findings and help to rationalize the observed stereoselectivities.

Conformational Analysis of this compound

The reactivity of this compound is intrinsically linked to its conformational preferences. Computational conformational analysis, often employing molecular mechanics or quantum mechanical methods, can identify the low-energy conformations of the molecule in its ground state. These studies typically reveal that the staggered conformations that minimize steric interactions between the bulky benzyloxy groups are favored. The relative energies of these conformers can provide a basis for understanding the initial state of the molecule before it enters into a reaction. For acyclic sugar derivatives, it has been shown that 1,3-eclipsed interactions can be more significant than 1,2-gauche interactions in determining the relative populations of conformers.

Transition State Modeling for Stereoselective Reactions

To understand the origins of stereoselectivity, it is essential to model the transition states of the competing reaction pathways. By calculating the energies of the transition states leading to the syn and anti products, the preferred reaction pathway can be identified. For nucleophilic additions to chiral aldehydes, transition state modeling can be used to visualize the Felkin-Anh and chelation-controlled transition states.

These models can incorporate the attacking nucleophile and any Lewis acids present, providing a detailed picture of the interactions that govern stereochemical induction. For instance, modeling the TiCl₄-chelated transition state of this compound would likely show the rigid five-membered ring structure and illustrate how it directs the incoming nucleophile to one face of the carbonyl group.

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms in organic chemistry. DFT calculations can provide accurate energies for stationary points (reactants, intermediates, transition states, and products) along a reaction coordinate. This allows for the construction of a detailed potential energy surface for the reaction.

For the reaction of this compound, DFT calculations can be used to:

Determine the relative energies of the various ground-state conformers.

Calculate the activation barriers for the Felkin-Anh and chelation-controlled pathways.

Investigate the electronic structure of the transition states to understand the nature of the stabilizing and destabilizing interactions.

Model the effect of different Lewis acids and solvents on the reaction profile.

For example, DFT studies on the rearrangement of 2-benzyloxypyridine derivatives have successfully identified the rate-determining step and rationalized the effect of substituents on the activation energy. researchgate.net Similar computational approaches applied to this compound would provide a quantitative understanding of its reactivity and stereoselectivity.

| Computational Method | Application to this compound Reactivity |

| Molecular Mechanics (MM) | Initial conformational search to identify low-energy ground state geometries. |

| Density Functional Theory (DFT) | Accurate energy calculations of conformers, transition states, and intermediates. Elucidation of reaction mechanisms and origins of stereoselectivity. |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties to correlate with experimental data. |

Table 2: Application of Computational Methods to the Study of this compound.

Kinetic and Thermodynamic Aspects of Reactions of this compound

The reactivity of this compound is of significant interest in organic synthesis due to its nature as a chiral building block. The aldehyde functional group and the adjacent stereocenter bearing a benzyloxy group dictate the kinetic and thermodynamic landscape of its reactions. Understanding these aspects is crucial for controlling the stereochemical outcome of reactions at the carbonyl group and for the rational design of synthetic routes.

Rate Studies of Aldehyde Transformations

While specific, detailed kinetic studies providing rate constants for various transformations of this compound are not extensively documented in publicly available literature, the principles governing the rates of its key reactions, such as aldol and Wittig reactions, are well-established for analogous chiral aldehydes.

Aldol Reactions: The rate of aldol reactions involving this compound is influenced by several factors, including the nature of the enolate, the solvent, the temperature, and the presence of Lewis acids. For instance, in acid-catalyzed aldol condensations of aliphatic aldehydes, the reaction rate is dependent on the concentration of the acid. oberlin.edu The presence of the α- and β-benzyloxy groups in this compound can influence the reaction rate through both steric and electronic effects. The bulky benzyloxy groups can sterically hinder the approach of the nucleophilic enolate to the aldehyde carbonyl.

Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is another important transformation of this compound. The rate of the Wittig reaction is dependent on the reactivity of the phosphorus ylide. organic-chemistry.org Unstabilized ylides (e.g., those with alkyl substituents) are highly reactive and react quickly, while stabilized ylides (e.g., those with ester or ketone substituents) are less reactive and may require heating. For lithium-free Wittig reactions, evidence suggests that the reaction proceeds under kinetic control. wikipedia.org The stereochemical outcome of the Wittig reaction with this compound, leading to either the (E)- or (Z)-alkene, is also under kinetic control and depends on the nature of the ylide and the reaction conditions. wikipedia.org

Enantiomeric Excess and Diastereomeric Ratio Determination Principles

In reactions where this compound is used as a chiral substrate to induce new stereocenters, the determination of the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the products is paramount to evaluating the stereoselectivity of the transformation.

Enantiomeric Excess (e.e.) Determination: The enantiomeric excess of a chiral product is a measure of its optical purity. heraldopenaccess.us A common and reliable method for determining the e.e. of products derived from this compound is chiral High-Performance Liquid Chromatography (HPLC) . heraldopenaccess.usuma.esnih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the enantiomers, from which the e.e. can be calculated. Other methods include the use of chiral shift reagents in NMR spectroscopy or the conversion of the enantiomeric products into diastereomers by reaction with a chiral derivatizing agent, which can then be distinguished by standard chromatographic or spectroscopic techniques. google.com

Diastereomeric Ratio (d.r.) Determination: When a reaction of this compound generates a new stereocenter, the products are diastereomers. Since diastereomers have different physical properties, their ratio can often be determined by more conventional analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The ¹H or ¹³C NMR spectra of the diastereomeric products will typically show distinct signals for each diastereomer, and the ratio of the integrals of these signals provides the d.r. Gas Chromatography (GC) and standard (achiral) HPLC can also be used to separate and quantify diastereomers.

The table below illustrates hypothetical results from an aldol reaction of this compound with a ketone enolate under different conditions, showcasing how the diastereomeric ratio might be affected and determined.

| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Analytical Method |

| 1 | TiCl₄ | -78 | 95:5 | ¹H NMR |

| 2 | SnCl₄ | -78 | 85:15 | ¹H NMR |

| 3 | MgBr₂ | -78 | 10:90 | ¹H NMR |

| 4 | None | -78 | 50:50 | ¹H NMR |

This table presents hypothetical data for illustrative purposes.

Derivatization and Functional Group Interconversions of R 2,3 Bis Benzyloxy Propanal

The chiral aldehyde, (R)-2,3-Bis(benzyloxy)propanal, serves as a versatile building block in organic synthesis due to its densely functionalized structure. The aldehyde group is a key site for chain elongation and modification, while the two benzyloxy groups act as robust protecting groups for the diol functionality. Strategic manipulation of these groups allows for the synthesis of a wide array of other valuable chiral molecules.

Analytical Methodologies for Research on R 2,3 Bis Benzyloxy Propanal and Its Derivatives

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

A critical aspect of working with chiral molecules like (R)-2,3-bis(benzyloxy)propanal is the ability to accurately determine its enantiomeric purity. Chiral chromatography is the cornerstone for this analysis, enabling the separation and quantification of enantiomers.

HPLC and GC on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) employing chiral stationary phases (CSPs) are the most powerful and widely used methods for separating enantiomers. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For aldehydes like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. phenomenex.com These CSPs, for instance, those coated with 3,5-dimethylphenylcarbamate derivatives of cellulose, can separate a broad range of chiral compounds under normal phase, polar organic, or supercritical fluid chromatography (SFC) conditions. chiralpedia.com The choice of mobile phase is critical for achieving optimal separation and is empirically determined. A typical screening process might involve testing various mobile phases, such as mixtures of hexane/isopropanol (B130326) or methanol/acetonitrile, with the chosen chiral column. chiralpedia.com

The enantiomeric excess (e.e.) is a key parameter determined from the chromatogram and is calculated using the areas of the peaks corresponding to the two enantiomers.

Table 1: Representative Chiral HPLC and GC Columns for Aldehyde Separation

| Column Type | Chiral Stationary Phase (CSP) | Typical Analytes |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | A wide range of chiral compounds, including aldehydes, ketones, and alcohols. phenomenex.com |

| Chiral HPLC | Cyclodextrin-based | Hydrocarbons, steroids, and various heterocyclic compounds. merckmillipore.com |

| Chiral GC | Cyclodextrin derivatives | Volatile and semi-volatile chiral compounds. |

Spectroscopic Characterization for Structural Elucidation of Reaction Products

Once a reaction involving this compound is performed, a thorough spectroscopic analysis is essential to confirm the structure of the resulting products.

Advanced NMR Spectroscopy (2D NMR, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR techniques are necessary for unambiguous assignment and stereochemical analysis.

For derivatives of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish the connectivity of atoms within the molecule.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for determining the relative stereochemistry, especially in flexible acyclic molecules. nanalysis.comlibretexts.org The NOESY spectrum reveals through-space interactions between protons that are in close proximity (< 5 Å), providing vital information about the molecule's conformation and the spatial arrangement of substituents. nanalysis.com For instance, observing a NOESY correlation between a proton on the chiral center and a proton on a newly formed stereocenter in a reaction product can help to establish their relative orientation. rsc.orgresearchgate.net

Table 2: Common NMR Experiments for Characterizing this compound Derivatives

| NMR Experiment | Information Obtained |

| ¹H NMR | Number, chemical environment, and coupling of protons. The aldehydic proton of this compound would be expected to appear at a characteristic downfield shift (around 9-10 ppm). |

| ¹³C NMR | Number and chemical environment of carbon atoms. The carbonyl carbon of the aldehyde would have a distinctive chemical shift in the range of 190-200 ppm. |

| COSY | Correlation between coupled protons (protons on adjacent carbons). |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons that are two or three bonds away. |

| NOESY | Through-space correlations between protons, providing information on stereochemistry and conformation. nanalysis.comlibretexts.org |

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of a product, which serves as a definitive confirmation of its chemical formula. chimia.chresearchgate.net Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the analyte. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For aldehydes, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement, although α-cleavage in aldehydes can sometimes be less significant. libretexts.orgyoutube.com

Table 3: High-Resolution Mass Spectrometry Data for a Hypothetical Derivative

| Derivative of this compound | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Elemental Composition |

| Example: Product of a Wittig reaction | [M+Na]⁺ 393.1774 | [M+Na]⁺ 393.1771 | C₂₅H₂₆O₂Na |

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral chromatography can provide strong evidence for the relative and enantiomeric purity of a compound, X-ray crystallography is the only technique that can unambiguously determine the absolute configuration of a chiral molecule in the solid state. nih.govwikipedia.org This method involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

A significant challenge for a flexible, acyclic molecule like this compound can be obtaining crystals of sufficient quality for X-ray diffraction analysis. nih.gov Often, derivatization of the aldehyde to a more rigid structure, such as an imine or a hydrazone, can facilitate crystallization. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, especially if a heavier atom is present in the structure or by using copper radiation for light-atom structures. researchgate.net

Future Prospects and Emerging Research Areas

Development of Novel Catalytic Systems for (R)-2,3-Bis(benzyloxy)propanal Transformations

The transformation of this compound is intrinsically linked to the development of sophisticated catalytic systems. While classical stoichiometric reagents have been effective, the future lies in catalytic methods that offer higher efficiency, selectivity, and atom economy. Research is branching into several key areas:

Organocatalysis: Chiral secondary amines, such as derivatives of proline, and other organocatalysts are being explored for promoting enantioselective reactions like Michael additions and aldol (B89426) reactions where this compound can act as a key substrate. These metal-free systems are attractive due to their lower toxicity and environmental impact.

Transition-Metal Catalysis: There is ongoing research into new transition-metal complexes for catalyzing reactions that are otherwise challenging. For instance, rhodium-catalyzed hydroacylation can be employed to react chiral aldehydes with alkynes, creating valuable enone products while preserving the existing stereocenter. acs.org The development of catalysts that can perform C-H activation or cross-coupling reactions directly on the aldehyde or its derivatives is a significant area of interest.

Biocatalysis: The use of enzymes to perform highly selective transformations under mild conditions is a rapidly growing field. Engineered enzymes could offer unparalleled selectivity for the reduction, oxidation, or C-C bond formation involving this compound, providing access to complex chiral molecules that are difficult to synthesize through traditional chemical methods.

Table 1: Emerging Catalytic Systems for this compound

| Catalytic System | Type of Transformation | Potential Advantages |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric Additions, Cyclizations | High enantioselectivity, mild reaction conditions. |

| Immobilized Organocatalysts | Michael Additions, Aldol Reactions | Catalyst reusability, suitability for flow chemistry. researchgate.net |

| Gold/Rhodium Complexes | Hydroacylation, Cycloadditions | Novel bond formations, access to complex scaffolds. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms